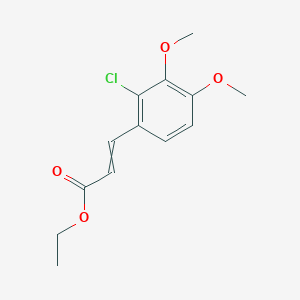

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate

Descripción general

Descripción

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is an organic compound with the molecular formula C13H15ClO4. It is a derivative of acrylate, featuring a chloro and two methoxy groups attached to a phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate typically involves the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid or corresponding aldehydes.

Reduction: Formation of ethyl 3-(2-chloro-3,4-dimethoxyphenyl)propanol.

Substitution: Formation of 3-(2-azido-3,4-dimethoxyphenyl)acrylate or 3-(2-thio-3,4-dimethoxyphenyl)acrylate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it valuable in the development of new compounds.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Building Block | Used to synthesize more complex organic molecules. |

| Reagent | Acts as a reagent in reactions involving nucleophilic substitutions. |

| Intermediate | Functions as an intermediate in the synthesis of pharmaceuticals and agrochemicals. |

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties. It has been studied for its anticancer effects and as an inhibitor of histone deacetylases (HDACs).

Case Study: Anticancer Activity

A study by Gueye et al. (2020) evaluated the compound's antiproliferative activity against HeLa cells, revealing an IC50 value of approximately 11 μM, which is comparable to established chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) . This suggests its potential as a lead compound for developing new anticancer therapies.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| This compound | 11 | Gueye et al. (2020) |

| Doxorubicin | 2.29 | Standard Comparison |

Material Science

In material science, this compound can be utilized in the formulation of polymers and coatings due to its acrylate functionality. This property allows it to participate in polymerization reactions, contributing to the development of advanced materials.

Table 3: Material Applications

| Application Type | Description |

|---|---|

| Polymerization | Used in the synthesis of polymeric materials for coatings and adhesives. |

| Coatings | Functions as a component in protective coatings due to its chemical stability. |

Mecanismo De Acción

The mechanism of action of Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 3-(3,4-dimethoxyphenyl)acrylate: Lacks the chloro group, which may result in different reactivity and biological activity.

Ethyl 3-(2-bromo-3,4-dimethoxyphenyl)acrylate: Similar structure but with a bromo group instead of chloro, potentially altering its chemical properties and applications.

Uniqueness

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .

Actividad Biológica

Ethyl 3-(2-chloro-3,4-dimethoxyphenyl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article comprehensively examines its biological activity, including antimicrobial and anticancer properties, and provides insights into its mechanism of action, synthesis, and applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This unique structure contributes to its reactivity and biological activity. The compound can be synthesized through the esterification of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have evaluated its efficacy against various pathogens, revealing that it can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 16 | 32 |

| Pseudomonas aeruginosa | 64 | 128 |

The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF-7 | 15.0 |

| A549 (lung cancer) | 10.0 |

The proposed mechanism includes the activation of caspase pathways leading to programmed cell death, as well as inhibition of key signaling pathways involved in tumor growth.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chloro and methoxy groups facilitate binding to enzymes or receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes such as DNA replication or metabolic functions.

- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways, affecting cell proliferation and survival.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- A study conducted by Gueye et al. (2020) demonstrated that this compound significantly reduced tumor growth in mice models when administered at specific dosages.

- Another investigation focused on its synergistic effects when combined with existing antibiotics, showing enhanced antimicrobial efficacy against resistant strains .

Propiedades

IUPAC Name |

ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-4-18-11(15)8-6-9-5-7-10(16-2)13(17-3)12(9)14/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHRYPOYCBPJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C(=C(C=C1)OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379305 | |

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-96-3 | |

| Record name | ethyl 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.